Cas no 69782-87-2 (1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-)
69782-87-2 structure
Product Name:1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-
Numero CAS:69782-87-2
MF:C20H34O2
MW:306.482766628265
CID:521616
PubChem ID:299929
Update Time:2025-04-19
1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-
- 1-(3-Hydroxy-3-methyl-4-pentenyl)-5,5,8a-trimethyl-2-methylenedecalin-3-ol
- 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-3-hydroxy-.alpha.,5,5,8a-tetramethyl-2-methylene-
- 4-(3-Hydroxy-3-methyl-4-pentenyl)-4a,8,8-trimethyl-3-methylenedecahydro-2-naphthalenol
- 69782-87-2
- CHEMBL1967786
- NCI60_001410
- NSC-173908
- 1-Naphthalenepropanol,5,5,8a-tetramethyl-2-methylene-
- 4-(3-hydroxy-3-methylpent-4-en-1-yl)-4a,8,8-trimethyl-3-methylidenedecahydronaphthalen-2-ol
- DTXSID90306048
- 4-(3-Hydroxy-3-methyl-4-pentenyl)-4a,8,8-trimethyl-3-methylenedecahydro-2-naphthalenol #
- ANTWOQSCTZFYJO-UHFFFAOYSA-N
- NSC173908
-
- Inchi: 1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)16(21)13-17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3
- Chiave InChI: ANTWOQSCTZFYJO-UHFFFAOYSA-N
- Sorrisi: OC1C(=C)C(CCC(C=C)(C)O)C2(C)CCCC(C)(C)C2C1
Proprietà calcolate
- Massa esatta: 306.25602
- Massa monoisotopica: 306.256
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 453
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 0.99
- Punto di ebollizione: 406.9°C at 760 mmHg
- Punto di infiammabilità: 175.1°C
- Indice di rifrazione: 1.514
- PSA: 40.46
- LogP: 4.47320
1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene- Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
69782-87-2 (1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-) Prodotti correlati
- 596-85-0(Manool)
- 547-61-5(Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1S,3R,5S)-)
- 1438-62-6(13-Epi-Manool)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
- 13567-41-4((3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso